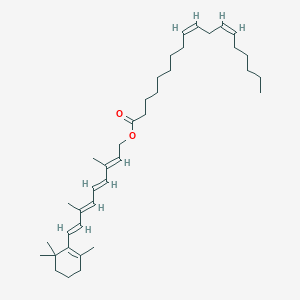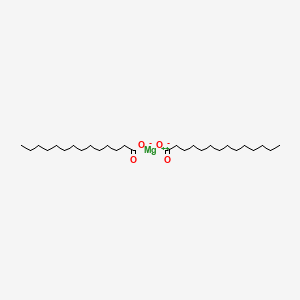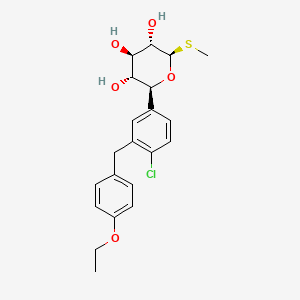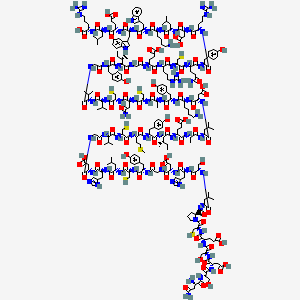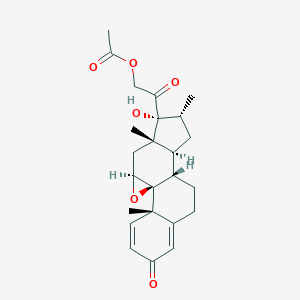
21-O-Acetyl Dexamethasone 9,11-Epoxide
Vue d'ensemble
Description
21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS: 2884-51-7) is a synthetic glucocorticoid derivative structurally related to dexamethasone. Its molecular formula is C₂₄H₃₀O₆, with a molecular weight of 414.49 g/mol and a purity exceeding 95% (HPLC) . The compound features a 9,11-epoxide group and a 21-O-acetyl ester modification, distinguishing it from parent glucocorticoids like dexamethasone. It is classified as an intermediate impurity in dexamethasone acetate synthesis and is used in pharmaceutical quality control .
Méthodes De Préparation
Epoxidation of 21-O-Acetylated Triene Precursors
The most well-documented approach involves epoxidizing a 21-O-acetylated triene precursor. This method, detailed in Patent WO1997022616A1 , proceeds via bromoformate intermediate formation followed by base-induced epoxidation.
Bromoformate Intermediate Synthesis
The triene precursor (16β-methyl-1,4,9(11)-pregnatriene-3,20-dione 21-acetate) is dissolved in dimethylformamide (DMF) with catalytic 70% HClO₄. Dibromohydantoin (DBH) is added at 10–20°C to form the bromoformate intermediate. Key parameters:
-
Solvent: DMF
-
Temperature: 10–20°C
-
Reagent Ratios: DBH (1.1–1.3 equiv relative to triene)
Epoxide Formation via Base Treatment
The bromoformate is treated with NaOH in a CH₂Cl₂/methanol mixture at -5°C to induce epoxide ring closure. This low-temperature step minimizes byproduct formation .
Reaction Mechanism
-
Bromination: DBH brominates the 9,11 double bond, forming a bromohydrin intermediate.
-
Base-Induced Cyclization: NaOH deprotonates the hydroxyl group, triggering intramolecular nucleophilic attack to form the epoxide.
Alternative Epoxidation Strategies
Catalytic Epoxidation
Transition metal catalysts (e.g., Mn-salen complexes) enable asymmetric epoxidation but are less common for steroids due to steric hindrance.
Acetylation Strategies
The 21-O-acetyl group is typically introduced early in the synthesis to avoid interference during epoxidation.
Direct Acetylation of Dexamethasone
Dexamethasone’s 21-hydroxyl group is acetylated using:
-
Reagent: Acetic anhydride or acetyl chloride.
-
Base: Pyridine or DMAP (4-dimethylaminopyridine).
-
Conditions: Room temperature, inert atmosphere.
Industrial-Scale Acetylation
NINGBO INNO PHARMCHEM CO., LTD. employs continuous flow reactors for high-purity 21-O-acetylation, achieving >99% conversion .
Comparative Analysis of Methods
*Theoretical values based on analogous steroid epoxidations.
Critical Process Parameters
Temperature Control
-
Epoxidation: Sub-zero temperatures (-5°C) prevent epoxide ring opening .
-
Acetylation: Room temperature avoids ester hydrolysis.
Solvent Selection
-
DMF: Polar aprotic solvent for bromoformate formation.
-
CH₂Cl₂/MeOH: Facilitates base solubility while maintaining low temperature.
Purification Techniques
-
Crystallization: Slurrying in methanol/water mixtures removes unreacted starting materials .
-
Chromatography: Reserved for high-purity pharmaceutical batches.
Challenges and Solutions
Regioselectivity
The 9,11 double bond’s conjugation with the 1,4-diene system complicates epoxidation. DBH-mediated bromoformate formation ensures regioselective epoxidation at the 9,11 position .
Epoxide Stability
The 9,11-epoxide is sensitive to acidic conditions. Neutral workup protocols (e.g., acetic acid quenching) prevent ring-opening .
Industrial-Scale Synthesis
NINGBO INNO PHARMCHEM CO., LTD. optimizes the process via:
-
Continuous Flow Technology: Enhances mixing and heat transfer for bromoformate step .
-
In-Line Analytics: HPLC monitoring ensures reaction completion.
Emerging Methodologies
Enzymatic Acetylation
Recent studies explore lipases for stereoselective 21-O-acetylation, reducing reliance on harsh reagents .
Green Chemistry Approaches
-
Solvent Recycling: DMF recovery systems minimize waste.
-
Catalyst Reuse: Immobilized DBH analogs under investigation.
Analyse Des Réactions Chimiques
Types of Reactions
21-O-Acetyl Dexamethasone 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the opening of the epoxide ring to form diols .
Applications De Recherche Scientifique
Overview
21-O-Acetyl Dexamethasone 9,11-Epoxide is a synthetic derivative of dexamethasone, a potent glucocorticoid known for its anti-inflammatory and immunosuppressive properties. This compound features an acetyl group at the 21 position and an epoxide group at the 9,11 positions, which enhance its biological activity and pharmacological profile. The molecular formula of this compound is C24H30O6, with a molecular weight of approximately 414.49 g/mol.
Anti-Inflammatory and Immunosuppressive Research
This compound retains significant anti-inflammatory effects similar to those of dexamethasone. Studies indicate that it inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, contributing to its immunosuppressive properties. These characteristics make it valuable for research into conditions like autoimmune disorders and chronic inflammatory diseases.
Oncology Research
Emerging studies have explored the potential anti-tumorigenic properties of this compound. Preliminary findings suggest that it may exhibit cytotoxicity in certain cancer cell lines, indicating its potential as a therapeutic agent in oncology. Further research is necessary to elucidate the mechanisms underlying these effects and to assess its clinical efficacy in cancer treatment.
Neurodegenerative Disease Studies
Research has also investigated the applications of this compound in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The unique structural features of this compound may enhance its interaction with specific enzymes or receptors involved in neuroprotection, although these studies are still in preliminary stages.
Drug Development and Synthesis
In pharmaceutical research, this compound serves as an intermediate in synthesizing other glucocorticoid derivatives. Its unique chemical structure allows for modifications that can lead to novel drug formulations aimed at enhancing efficacy while minimizing side effects associated with traditional glucocorticoids.
Biochemical Pathway Analysis
The compound is utilized in studies investigating biochemical pathways related to inflammation and immune response modulation. Its ability to alter gene expression patterns makes it a useful tool for understanding the underlying mechanisms of glucocorticoid action.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anti-Inflammatory Effects | Investigate the anti-inflammatory properties of this compound | Demonstrated significant inhibition of pro-inflammatory cytokines and COX-2 expression in vitro |
| Cancer Cell Line Cytotoxicity | Assess cytotoxic effects on various cancer cell lines | Showed selective cytotoxicity in specific cancer types, suggesting potential therapeutic applications |
| Neuroprotection Study | Explore neuroprotective effects against neurodegenerative diseases | Preliminary results indicate potential benefits; further studies required for validation |
Mécanisme D'action
The mechanism of action of 21-O-Acetyl Dexamethasone 9,11-Epoxide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Structural Comparisons
Key Observations :
- The 9,11-epoxide group replaces the Δ⁹(11) double bond in dexamethasone, altering reactivity and stability .
- Betamethasone 9,11-Epoxide lacks fluorine and acetyl groups, reducing glucocorticoid receptor affinity compared to dexamethasone derivatives .
Cytotoxicity and Anti-inflammatory Effects
- Epoxidation of steroids generally enhances cytotoxicity. For example, replacing a double bond with an epoxide in monoterpenes like (−)-carvone increased anti-proliferative activity (GI₅₀: 2.28–12.28% vs. 8.21–29.24% for epoxide) . Similarly, this compound may exhibit amplified glucocorticoid effects due to epoxide-induced conformational rigidity .
- In contrast, dexamethasone-21-acetate (lacking epoxide) shows reduced metabolic clearance but comparable anti-inflammatory potency to dexamethasone .
Receptor Binding and Selectivity
- Fluorination at C9 in dexamethasone enhances glucocorticoid receptor (GR) binding. The absence of fluorine in this compound likely reduces GR affinity but may lower side effects like immunosuppression .
Stability and Degradation
- Oxidative Stability : Under oxidative conditions (e.g., 3% H₂O₂), dexamethasone derivatives degrade into epoxide impurities, including 9,11-epoxide and 21-chloro-9,11-epoxide . This suggests that this compound may form during improper storage of dexamethasone acetate.
- Storage Requirements: this compound requires storage at +4°C, whereas non-epoxidated dexamethasone derivatives (e.g., dexamethasone-21-acetate) are stable at room temperature .
Activité Biologique
21-O-Acetyl Dexamethasone 9,11-Epoxide (21-O-ADE) is a significant metabolite of dexamethasone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This compound has garnered attention due to its potential therapeutic applications beyond those of its parent compound, particularly in oncology and neurodegenerative diseases.
21-O-ADE is characterized by an acetyl group and an epoxide ring, which influence its biological interactions and pharmacological effects. The chemical structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 402.48 g/mol
The biological activity of 21-O-ADE is thought to be similar to that of dexamethasone, primarily through the modulation of glucocorticoid receptors (GR). Upon binding to GR, it translocates to the nucleus and regulates the transcription of various genes involved in inflammatory responses. Moreover, the epoxide group may enhance its interaction with specific enzymes or receptors, potentially leading to unique pharmacological effects.
1. Anti-inflammatory and Immunosuppressive Effects
Research indicates that 21-O-ADE retains significant anti-inflammatory properties akin to dexamethasone. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, contributing to its immunosuppressive effects .
2. Antitumor Activity
Emerging studies suggest that 21-O-ADE may exhibit cytotoxic effects against certain cancer cell lines. In vitro experiments have shown that it can induce apoptosis in tumor cells, potentially offering a novel approach for cancer therapy.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
3. Neuroprotective Potential
Preliminary research has indicated that 21-O-ADE may play a role in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate inflammatory pathways in the central nervous system suggests potential therapeutic applications in these conditions .
Case Study 1: Cancer Treatment
In a study involving human breast cancer cell lines, treatment with 21-O-ADE resulted in a significant reduction in cell viability compared to controls. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.
Case Study 2: Neurodegenerative Disease Model
A rodent model of Alzheimer's disease treated with 21-O-ADE showed reduced neuroinflammation and improved cognitive function compared to untreated controls. These findings support further investigation into the compound's efficacy in neurodegenerative contexts .
Safety and Toxicology
While the therapeutic potential of 21-O-ADE is promising, safety assessments are crucial. Toxicological studies indicate that it may cause skin irritation upon contact and gastrointestinal disturbances if ingested in large quantities. Long-term exposure could lead to more severe side effects such as weight fluctuations, mood changes, and increased susceptibility to infections .
Q & A
Basic Research Questions
Q. What is the synthetic pathway for 21-O-Acetyl Dexamethasone 9,11-Epoxide, and how can intermediates be characterized?
The synthesis begins with 16β-methylprednisolone acetate , which undergoes dehydration to form the 9,11-dehydro derivative . Subsequent bromination with reagents like N-bromosuccinimide yields the 9α-bromo-11β-hydrin intermediate , followed by epoxide ring closure. The final acetylation at the 21-OH position produces the target compound. Characterization involves NMR spectroscopy (to confirm stereochemistry), mass spectrometry (for molecular weight validation), and HPLC (to assess purity) .
Q. How can researchers verify the structural identity of this compound?
Key techniques include:
- X-ray crystallography for unambiguous stereochemical assignment of the 9,11-epoxide ring.
- FT-IR spectroscopy to identify acetyl and epoxide functional groups (e.g., C=O stretch at ~1740 cm⁻¹, epoxide C-O-C at ~1250 cm⁻¹).
- High-resolution LC-MS to confirm molecular formula (C₂₄H₃₀O₆, MW 414.5) and rule out impurities .
Q. What safety protocols are critical when handling this compound in the lab?
- Peroxide testing : Regularly test solvents like THF (used in synthesis) for peroxides using iodometric titration or test strips, especially after prolonged storage .
- Inert storage : Store under argon or nitrogen to prevent oxidation of the epoxide group.
- PPE : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure to acetylation reagents (e.g., acetic anhydride) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance epoxide stability during synthesis?
Use Response Surface Methodology (RSM) with a Box-Behnken design to model interactions between variables:
- Temperature : Elevated temperatures (>40°C) may hydrolyze the epoxide.
- pH : Maintain mildly acidic conditions (pH 5–6) to prevent base-catalyzed ring opening.
- Solvent polarity : Low-polarity solvents (e.g., dichloromethane) stabilize the epoxide by reducing nucleophilic attack .
Q. What analytical strategies resolve contradictions in reported synthetic methods (e.g., bromination vs. hypobromite routes)?
- Mechanistic studies : Compare intermediates via HPLC-DAD to identify side products (e.g., 9α-bromo vs. 11β-bromo isomers).
- Kinetic analysis : Monitor reaction progress using in situ FT-IR to determine rate constants for bromination pathways.
- Alternative pathways : Evaluate hypobromite (NBS/NaOH) vs. direct bromination (HBr/H₂O₂) for selectivity toward the 9α-position .
Q. How does the 9,11-epoxide group influence metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes to track epoxide hydrolysis (via LC-MS/MS).
- Structure-activity relationships (SAR) : Compare half-life (t₁/₂) of this compound with non-acetylated or non-epoxidized analogs.
- CYP450 inhibition : Test interactions with CYP3A4/5 isoforms using fluorogenic substrates .
Q. What methodologies detect and quantify impurities like Desoximetasone Impurity F in batches?
- HPLC-UV/ELSD : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities.
- LC-HRMS : Identify trace impurities (<0.1%) via exact mass matching (e.g., m/z 414.215 for this compound vs. m/z 372.193 for Desoximetasone Impurity F).
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) to simulate stability challenges .
Q. How can computational tools predict the reactivity of the 9,11-epoxide in biological systems?
- DFT calculations : Model the epoxide ring’s electrophilicity using Gaussian at the B3LYP/6-31G* level.
- Molecular docking : Simulate interactions with glutathione transferases (GSTs) to predict detoxification pathways.
- MetaDynamics : Study ring-opening mechanisms in aqueous environments (e.g., nucleophilic attack by water or thiols) .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (210–220°C vs. 198°C)?
- Purity assessment : Compare DSC thermograms of commercial batches (e.g., from TargetMol vs. TRC) to identify polymorphic forms or hydrate content.
- Recrystallization studies : Use solvents like ethyl acetate/hexane to isolate pure polymorphs and validate melting points .
Q. Why do some protocols recommend THF for epoxide ring opening while others avoid it?
- Peroxide risk : Aged THF forms peroxides that oxidize the epoxide. Freshly distilled THF (<10 ppm peroxides) is essential.
- Alternative solvents : Test cyclopentyl methyl ether (CPME) or 2-MeTHF for improved stability and greener chemistry .
Propriétés
IUPAC Name |
[2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONKXVNQUJNHLQ-WMHQAVGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452378 | |
| Record name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2884-51-7 | |
| Record name | (9β,11β,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-O-Acetyl dexamethasone 9,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9ß,11ßepoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 21-O-ACETYL DEXAMETHASONE 9,11-EPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS5E88DK7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





